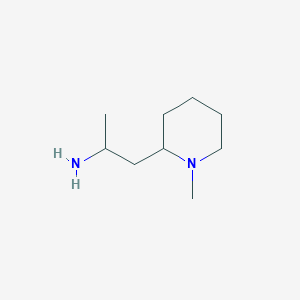

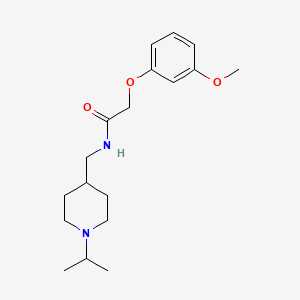

![molecular formula C12H21NO5 B2733622 4-{[(Tert-butoxy)carbonyl]amino}-2-methyloxane-2-carboxylic acid CAS No. 2094125-23-0](/img/structure/B2733622.png)

4-{[(Tert-butoxy)carbonyl]amino}-2-methyloxane-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-{[(Tert-butoxy)carbonyl]amino}-2-methyloxane-2-carboxylic acid” is a compound with the CAS Number: 2094125-23-0 . It has a molecular weight of 259.3 . The IUPAC name for this compound is 4-((tert-butoxycarbonyl)amino)-2-methyltetrahydro-2H-pyran-2-carboxylic acid . It is stored at room temperature and is available in powder form .

Molecular Structure Analysis

The Inchi Code for this compound is 1S/C12H21NO5/c1-11(2,3)18-10(16)13-8-5-6-17-12(4,7-8)9(14)15/h8H,5-7H2,1-4H3,(H,13,16)(H,14,15) . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis

As mentioned earlier, the BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the BOC group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 259.3 .Aplicaciones Científicas De Investigación

Chiral Separation for Green Manufacturing

4-{[(Tert-butoxy)carbonyl]amino}-2-methyloxane-2-carboxylic acid: (referred to as TBMP hereafter) plays a crucial role in the synthesis of the anti-HCV drug Velpatasvir. However, separating its chiral isomers efficiently is essential for green manufacturing. Researchers have developed an effective approach to separate the chiral (2S,4S)-TBMP from mixed (2S,4S)-TBMP and (2S,4R)-TBMP. This method eliminates the need for salinization, dissociation processes, and multiple organic solvents. The key findings include:

- Improved Metrics : Compared to the original approach, the new method exhibits a remarkable 17.4% increase in yield, a 43.3% rise in atom economy (AE), a 43.3% improvement in reaction mass efficiency (RME), and a substantial 32.0 g g^(-1) reduction in process mass intensity (PMI). An industrial-scale implementation achieved a batch capacity of 100 kg .

Catalytic Protodeboronation

TBMP derivatives can serve as substrates in catalytic reactions. For instance, the protodeboronation of pinacol boronic esters using TBMP derivatives has been explored. This process yields valuable compounds, demonstrating the compound’s versatility in synthetic chemistry .

Thermodynamics and Energy Trends

Analyzing the formation of N-tert-butoxy-carbonyl anhydride (NTBCA) sheds light on the thermodynamics and energy changes during the reaction. Increasingly negative values with the length of molecules indicate greater spontaneity. Researchers emphasize understanding these trends for reaction optimization .

Synthesis of Erythro and Threo Isomers

TBMP derivatives, such as methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate, can be synthesized efficiently. For example, the erythro (±) isomer has been obtained in excellent yield (93%) using sodium reduction. These isomers find applications in drug synthesis and other fields .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-8-5-6-17-12(4,7-8)9(14)15/h8H,5-7H2,1-4H3,(H,13,16)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRLGNHPBGOFMQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CCO1)NC(=O)OC(C)(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[(Tert-butoxy)carbonyl]amino}-2-methyloxane-2-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

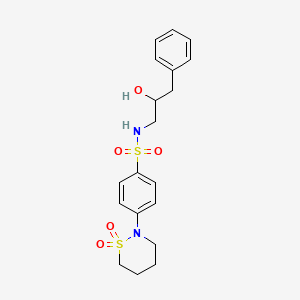

![2-[(Dimethylsulfamoyl)amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B2733540.png)

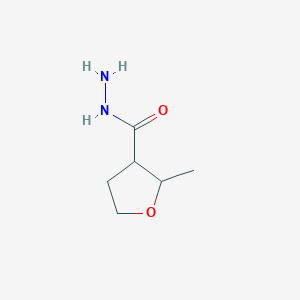

![ethyl 4-({[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate](/img/structure/B2733543.png)

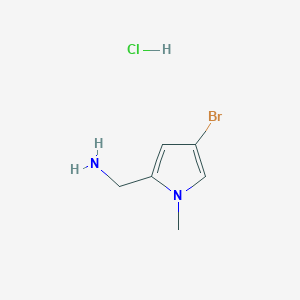

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2733545.png)

![N-[[4-(5-Oxo-1,4-diazepane-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2733551.png)

![3-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methoxy}-6-methylpyridazine](/img/structure/B2733557.png)

![2,6-difluoro-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2733560.png)